molecular formula C13H11N5O3S B2598332 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine CAS No. 1188304-95-1

4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine

Cat. No. B2598332
CAS RN: 1188304-95-1
M. Wt: 317.32
InChI Key: RZOTXTOHINPHHN-UHFFFAOYSA-N
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Description

4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H11N5O3S and its molecular weight is 317.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has delved into the synthesis of novel derivatives incorporating elements such as 1,2,4-triazole, 1,3,4-oxadiazole, and pyrazole, focusing on their structural characterization and potential bioactivities. For example, studies on the synthesis of pyrazole derivatives have highlighted their antimicrobial activities, demonstrating the diverse biological relevance of such compounds (Bektaş et al., 2007). These studies typically involve complex synthetic pathways, aiming to introduce specific functional groups that can enhance the biological activity of the compounds.

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of compounds similar to "4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine." For instance, compounds with the 1,3,4-oxadiazole and pyrazole moieties have shown promising activities against a range of pathogenic microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Nimbalkar et al., 2016).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis have been conducted on pyrazole derivatives, providing insights into the molecular interactions and structural motifs critical for their biological activities. These studies offer a detailed understanding of the molecular geometry, which is essential for rational drug design and the development of compounds with enhanced bioactivity (Kumara et al., 2017).

Biological Activity and Pharmacophore Identification

Research has also explored the antitumor, antifungal, and antibacterial pharmacophore sites of pyrazole derivatives, identifying key structural features responsible for their bioactivities. This work is crucial for understanding how these compounds interact with biological targets and for guiding the modification of their chemical structures to enhance therapeutic efficacy (Titi et al., 2020).

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-22-13-9(10(14)16-17-13)12-15-11(18-21-12)6-2-3-7-8(4-6)20-5-19-7/h2-4H,5H2,1H3,(H3,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOTXTOHINPHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.